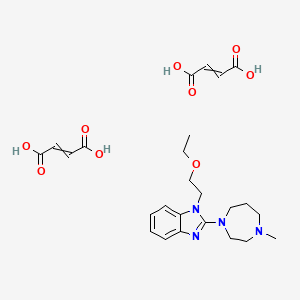

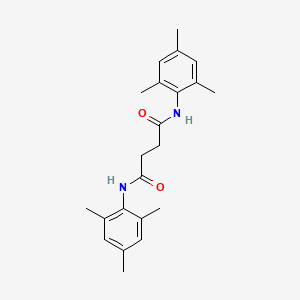

![molecular formula C24H35ClO9 B12455739 1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate](/img/structure/B12455739.png)

1,2-Propanediol 2-{4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl}-6-(hydroxymethyl)oxane-3,4,5-triol hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dapagliflozin propanediol is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the management of type 2 diabetes mellitus. It works by inhibiting glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine. This compound is also used to treat heart failure and chronic kidney disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dapagliflozin propanediol involves several steps. One common method includes the preparation of an unprotected O-methyl compound, followed by the removal of the methyl group using triethyl silane and boron trifluoride etherate. The intermediate is then acetylated using acetic anhydride in the presence of pyridine and dimethylaminopyridine (DMAP). Finally, the tetra-acetylated compound is deprotected using lithium hydroxide monohydrate to yield dapagliflozin .

Industrial Production Methods

Industrial production of dapagliflozin propanediol monohydrate involves optimizing the synthesis process to minimize impurities and improve yield. This includes the use of specific reagents and conditions to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dapagliflozin propanediol undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic degradation. These reactions are essential for understanding the stability and shelf-life of the compound .

Common Reagents and Conditions

Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.

Oxidation: Often performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Photolytic Degradation: Exposure to light, particularly UV light, can induce degradation

Major Products Formed

The major degradation products formed from these reactions include various hydrolytic and oxidative by-products. These products are identified and quantified using chromatographic techniques .

Scientific Research Applications

Dapagliflozin propanediol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying SGLT2 inhibitors and their interactions.

Biology: Investigated for its effects on glucose metabolism and renal function.

Medicine: Extensively studied for its therapeutic effects in managing type 2 diabetes, heart failure, and chronic kidney disease.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

Dapagliflozin propanediol inhibits the sodium-glucose cotransporter 2 (SGLT2) located in the proximal tubule of the nephron. By blocking SGLT2, it reduces glucose reabsorption and promotes glucose excretion in the urine. This action helps in better glycemic control and reduces the workload on the heart and kidneys .

Comparison with Similar Compounds

Similar Compounds

Empagliflozin: Another SGLT2 inhibitor with similar therapeutic uses.

Canagliflozin: Also an SGLT2 inhibitor used for managing type 2 diabetes.

Ertugliflozin: Another member of the SGLT2 inhibitor class.

Uniqueness

Dapagliflozin propanediol is unique due to its specific pharmacokinetic profile and its ability to improve glycemic control while also providing cardiovascular and renal benefits. Its stability and manufacturability have been enhanced through the development of cocrystals and other formulations .

Properties

IUPAC Name |

2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;propane-1,2-diol;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6.C3H8O2.H2O/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;1-3(5)2-4;/h3-8,10,17-21,23-26H,2,9,11H2,1H3;3-5H,2H2,1H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOADIQFWSVMMRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.CC(CO)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B12455658.png)

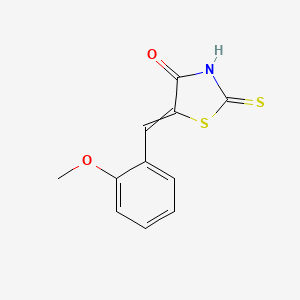

![N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B12455662.png)

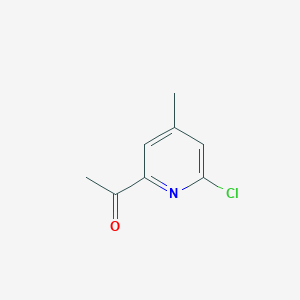

![2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455689.png)

![N-cyclohexyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12455695.png)

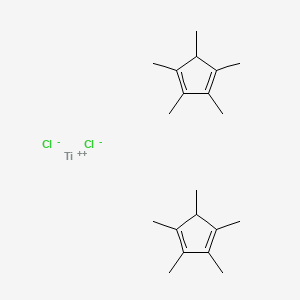

![4,5-dimethoxy-2-[(5R,7S)-3-[(trifluoromethoxy)methyl]adamantan-1-yl]aniline](/img/structure/B12455697.png)

![5-(Furan-2-yl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B12455708.png)

![Ethyl 2,4-dihydroxy-6-[(E)-2-(5-iodo-2-thienyl)vinyl]benzoate](/img/structure/B12455712.png)